Fluorescein diacetate

Catalog No.
S582460
CAS No.
596-09-8
M.F
C24H16O7
M. Wt
416.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein diacetate

CAS Number

596-09-8

Product Name

Fluorescein diacetate

IUPAC Name

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

Molecular Formula

C24H16O7

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C24H16O7/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24/h3-12H,1-2H3

InChI Key

CHADEQDQBURGHL-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3

Synonyms

3',6'-diacetylfluorescein, diacetylfluorescein, fluorescein 3',6'-diacetate, fluorescein diacetate, MFCD-5062, NSC-4726, NSC-667259, spiro(isobenzofuran-1(3h),9'-(9h)xanthen)-3-one, 3',6'-bis(acetyloxy)-

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3

Cell viability and cytotoxicity assays:

  • DAF is employed to assess cell viability and cytotoxicity in various experimental settings. In viable cells, esterases cleave the non-fluorescent DAF molecule, generating a brightly fluorescent product. Conversely, in dead or damaged cells, esterase activity is compromised, leading to diminished fluorescence. By measuring the fluorescence intensity, researchers can quantify the number of viable cells and assess the cytotoxic effects of drugs or other agents.

Monitoring intracellular esterase activity:

  • DAF serves as a sensitive probe for monitoring intracellular esterase activity. The fluorescence intensity directly correlates with the enzymatic activity, allowing researchers to study the regulation and function of esterases in living cells. This information is crucial for understanding various cellular processes, such as lipid metabolism and signal transduction.

Labeling specific cell populations:

  • DAF can be conjugated to specific targeting moieties, such as antibodies, to label and track particular cell populations within a complex mixture. This targeted labeling approach enables researchers to isolate and study specific cell types for further analysis.

Imaging applications:

  • Due to its fluorescence properties, DAF is valuable for various imaging applications in cell biology. It can be used in conjunction with fluorescence microscopy to visualize live cells, monitor cellular processes in real-time, and study the distribution of esterase activity within cells.

Fluorescein diacetate is a nonpolar, lipid-soluble fluorescent dye that is widely used in biological research. It is an ester derivative of fluorescein, characterized by its nonfluorescent nature in its intact form. Upon entering cells, fluorescein diacetate is hydrolyzed by intracellular esterases to release fluorescein, which exhibits strong fluorescence. This property makes fluorescein diacetate a valuable tool for assessing cell viability and membrane integrity in various biological studies .

As mentioned previously, FDA is a cell-permeable probe that becomes fluorescent only after entering a living cell and being converted to fluorescein by intracellular esterases. This mechanism offers several advantages:

  • Specificity: Live cells with functional esterase activity are the only ones that can convert FDA to fluorescein and become fluorescent. Dead or damaged cells lack this activity and remain non-fluorescent [].
  • Non-invasive: FDA does not harm living cells and allows for real-time monitoring of cell viability through fluorescence microscopy [].
  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling FDA [].
  • Light and heat sensitive: Store in a cool, dark place to prevent decomposition [].
  • Dispose of properly: Follow institutional guidelines for disposal of chemical waste.

The primary chemical reaction involving fluorescein diacetate is its hydrolysis to fluorescein:

Fluorescein DiacetateEsterasesFluorescein+Acetic Acid\text{Fluorescein Diacetate}\xrightarrow{\text{Esterases}}\text{Fluorescein}+\text{Acetic Acid}

This reaction occurs intracellularly, where the nonpolar fluorescein diacetate crosses the plasma membrane and is converted into the polar fluorescein, which cannot diffuse back out of the cell. This characteristic allows researchers to distinguish viable cells (which fluoresce green) from non-viable cells (which do not retain fluorescein) when using fluorescence microscopy .

Fluorescein diacetate serves as a vital indicator in cell viability assays. Viable cells can convert fluorescein diacetate into fluorescein due to the presence of active esterases, resulting in bright green fluorescence. Conversely, dead or dying cells fail to hydrolyze the dye, which allows for differentiation between live and non-viable cells using fluorescence microscopy. This property has made it a standard assay in various fields including toxicology, pharmacology, and cell biology .

Fluorescein diacetate can be synthesized through a straightforward chemical reaction involving fluorescein and acetic anhydride. The general procedure involves:

  • Dissolving fluorescein in acetic anhydride.
  • Refluxing the mixture until the color disappears.
  • Cooling the solution and adding ice water to precipitate the product.
  • Collecting and purifying the precipitate through recrystallization.

This method yields fluorescein diacetate with a high purity and yield (approximately 72.6% based on reported synthesis methods) .

Fluorescein diacetate has numerous applications across various scientific disciplines:

  • Cell Viability Assays: Used to assess the viability of cells in culture.
  • Toxicology Studies: Helps evaluate the cytotoxic effects of compounds on different cell types.
  • Pharmacological Research: Assists in studying drug effects on cellular functions.
  • Histology: Utilized for staining tissues to visualize living cells under fluorescence microscopy.

Its ability to provide rapid and reliable results has made it a staple in laboratories worldwide .

Interaction studies involving fluorescein diacetate often focus on its performance in conjunction with other dyes such as propidium iodide. In such assays, fluorescein diacetate serves as an inclusion dye for viable cells, while propidium iodide acts as an exclusion dye for non-viable cells. This dual-dye approach allows researchers to gain insights into cell health and membrane integrity simultaneously .

Fluorescein diacetate shares similarities with several other fluorescent compounds used in biological research. Here are some notable examples:

Compound NameStructure TypeUnique Features
Calcein AMEsterConverted by esterases; emits green fluorescence; used for live/dead assays.
Carboxyfluorescein diacetateEsterSimilar hydrolysis mechanism; used for tracking cellular uptake and retention.
BODIPY dyesBoron-dipyrrometheneHigh photostability; used in live-cell imaging; diverse color range available.
Propidium IodideIodinated dyeExclusion dye for dead cells; does not penetrate intact membranes.

Fluorescein diacetate's unique advantage lies in its ability to penetrate live cells easily and provide immediate feedback on cellular viability through fluorescence, distinguishing it from many other fluorescent dyes that may require more complex protocols or do not provide real-time results .

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Exact Mass

416.08960285 g/mol

Monoisotopic Mass

416.08960285 g/mol

Heavy Atom Count

31

UNII

YL39R93PRE

Other CAS

596-09-8

Wikipedia

Diacetylfluorescein

General Manufacturing Information

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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